(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol
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Overview
Description
(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol is a chiral compound featuring an amino group, a trifluoromethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maintain consistency and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which (3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Efavirenz: An anti-HIV agent containing a trifluoromethyl group.
Mefloquine: An antimalarial drug with a trifluoromethyl group.
Uniqueness
(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol is unique due to its specific stereochemistry and the presence of both an amino group and a trifluoromethyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C11H14F3NO |
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Molecular Weight |
233.23 g/mol |
IUPAC Name |
(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H14F3NO/c1-7-3-2-4-8(9(15)5-6-16)10(7)11(12,13)14/h2-4,9,16H,5-6,15H2,1H3/t9-/m1/s1 |
InChI Key |
BLFHYPLGWVJPIJ-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](CCO)N)C(F)(F)F |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CCO)N)C(F)(F)F |
Origin of Product |
United States |
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